molecular formula C19H19NO8 B8572513 3-(4-Hydroxy-3-methoxy-5-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

3-(4-Hydroxy-3-methoxy-5-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No. B8572513
M. Wt: 389.4 g/mol
InChI Key: DQJDDRBJBVKKBY-UHFFFAOYSA-N
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Patent
US04963590

Procedure details

The procedure described in Example 8 was repeated by using 2.0 g of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and 2.1 g of 3',4',5'-trimethoxyacetophenone. Yield 2.2 g (57%), m.p. 123°-125° C.

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:9]([N+:10]([O-:12])=[O:11])=[CH:8][C:5]([CH:6]=O)=[CH:4][C:3]=1[O:13][CH3:14].[CH3:15][O:16][C:17]1[CH:18]=[C:19]([C:27](=[O:29])[CH3:28])[CH:20]=[C:21]([O:25][CH3:26])[C:22]=1[O:23][CH3:24]>>[OH:1][C:2]1[C:9]([N+:10]([O-:12])=[O:11])=[CH:8][C:5]([CH:6]=[CH:28][C:27]([C:19]2[CH:20]=[C:21]([O:25][CH3:26])[C:22]([O:23][CH3:24])=[C:17]([O:16][CH3:15])[CH:18]=2)=[O:29])=[CH:4][C:3]=1[O:13][CH3:14]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
OC1=C(C=C(C=O)C=C1[N+](=O)[O-])OC
Step Two
Name
Quantity
2.1 g
Type
reactant
Smiles
COC=1C=C(C=C(C1OC)OC)C(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OC1=C(C=C(C=C1[N+](=O)[O-])C=CC(=O)C1=CC(=C(C(=C1)OC)OC)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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